Physicochemical Profiling and Experimental Methodologies of 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetic acid
Physicochemical Profiling and Experimental Methodologies of 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetic acid
Executive Summary
The compound 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetic acid (Formula: C11H11NO3S2 ) represents a highly versatile structural scaffold in medicinal chemistry. By integrating an electron-donating 6-ethoxy group with a benzothiazole core and a sulfanylacetic acid moiety, this molecule presents a unique physicochemical profile. Such benzothiazole-2-thioacetic acid derivatives are frequently investigated for their potential as aldose reductase inhibitors, antimicrobial agents, and antiproliferative compounds [1].
As a Senior Application Scientist, I approach the characterization of this molecule not merely as a checklist of properties, but as a dynamic system where structural anatomy dictates macroscopic behavior. Understanding the causality between its ionization states, lipophilicity, and membrane permeability is critical for optimizing downstream formulation and in vitro assay design.
Structural Anatomy & Physicochemical Characteristics
The macroscopic behavior of 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetic acid in aqueous media is governed by three distinct structural domains:
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The Benzothiazole Core: Confers significant lipophilicity and aromaticity, acting as the primary pharmacophore for hydrophobic pocket binding.
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The 6-Ethoxy Substituent: An electron-donating group (EDG) that increases the electron density of the aromatic system via resonance, while simultaneously increasing the steric bulk and overall LogP.
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The Sulfanylacetic Acid Moiety: Introduces a flexible thioether linkage and a terminal ionizable carboxylic acid.
Because the molecule contains both a weakly basic benzothiazole nitrogen and a highly acidic carboxylic acid, its charge state is highly sensitive to the pH of the microenvironment. The nitrogen of the benzothiazole ring typically exhibits a pKa between 1.0 and 3.0 [2], while the carboxylic acid has a pKa of approximately 3.5. Consequently, at physiological pH (7.4), the molecule exists almost exclusively as an anion.
Quantitative Physicochemical Summary
The following table summarizes the calculated and empirically extrapolated physicochemical parameters of the compound based on its parent scaffold, 6-ethoxy-2-mercaptobenzothiazole [3].
| Parameter | Value / Estimate | Clinical / Experimental Significance |
| Molecular Weight | 269.34 g/mol | Well within Lipinski’s Rule of 5 (<500 Da); favorable for oral bioavailability. |
| Formula | C11H11NO3S2 | High sulfur content increases polarizability and target binding affinity. |
| pKa1 (Carboxylic Acid) | ~3.5 | Dictates that the molecule is >99% ionized at pH 7.4, increasing aqueous solubility. |
| pKa2 (Benzothiazole N) | ~1.5 - 2.0 | Remains unprotonated under physiological conditions; relevant only in gastric pH. |
| LogP (Unionized) | ~3.2 | Indicates strong intrinsic lipophilicity driven by the 6-ethoxybenzothiazole core. |
| LogD (at pH 7.4) | ~0.5 - 1.0 | The ionized carboxylate drastically reduces lipophilicity in blood plasma. |
| Topological Polar Surface Area (TPSA) | 84.4 Ų | Optimal for intestinal absorption, though blood-brain barrier (BBB) penetration may be limited. |
Experimental Protocols: A Self-Validating Approach
To ensure scientific integrity, physicochemical data must be generated through self-validating experimental designs. Below are the rigorous, step-by-step methodologies required to characterize this compound.
Protocol 1: Potentiometric Determination of pKa and LogD
Causality Check: Traditional shake-flask methods for LogP often fail for highly lipophilic, ionizable compounds due to micelle formation or emulsion at the phase interface. We utilize a potentiometric titration approach combined with a cosolvent (methanol) to ensure complete dissolution of the unionized species, followed by Yasuda-Shedlovsky extrapolation to aqueous conditions.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 2.0 mg of 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetic acid in 1.0 mL of standardized 0.15 M KCl solution containing 30% methanol (to prevent precipitation of the unionized form at low pH).
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Acidification: Lower the pH of the solution to 1.8 using 0.5 M HCl. At this pH, the carboxylic acid is fully protonated (neutral), and the benzothiazole nitrogen is partially protonated.
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Titration: Titrate the solution against 0.5 M KOH using an automated potentiometric titrator under a nitrogen atmosphere (to prevent CO2 absorption) at 25.0±0.1∘C .
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Validation (Hysteresis Check): Once pH 11.0 is reached, reverse the titration using 0.5 M HCl back to pH 1.8. Self-Validation: The forward and reverse titration curves must overlap with an RMSD < 0.02 pH units. A deviation indicates precipitation or chemical degradation.
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Data Analysis: Calculate the aqueous pKa by plotting the apparent pKa against the methanol mole fraction and extrapolating to 0% methanol (Yasuda-Shedlovsky method).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality Check: Because the compound has a LogD of ~0.5 at pH 7.4, passive transcellular diffusion in the intestines might be hindered by its negative charge. PAMPA is executed at dual pH levels (pH 5.0 mimicking the upper jejunum, and pH 7.4 mimicking blood plasma) to accurately map its absorption profile.
Step-by-Step Methodology:
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Lipid Preparation: Coat the porous filter membrane (PVDF, 0.45 µm pore size) of the donor microplate with 5 µL of a 1% (w/v) lecithin solution in dodecane.
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Donor Solution: Prepare a 50 µM solution of the compound in PBS at pH 5.0 and a separate solution at pH 7.4. Add 150 µL to the respective wells of the donor plate.
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Acceptor Solution: Add 300 µL of fresh PBS (pH 7.4) to the wells of the PTFE acceptor plate.
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Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 15 hours in a humidity-controlled chamber to prevent evaporation.
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Quantification: Separate the plates and quantify the concentration of the compound in both donor and acceptor compartments using LC-MS/MS. Calculate the effective permeability ( Peff ) using the standard sink-condition equation.
Mechanistic Pathway & Visualization
The transition from physicochemical profiling to biological efficacy is not linear; it is a highly integrated workflow. The ionized state of the sulfanylacetic acid moiety is crucial for forming electrostatic interactions (salt bridges) with target proteins, such as the active site of Aldose Reductase (ALR2), while the 6-ethoxybenzothiazole core anchors the molecule in adjacent hydrophobic pockets.
Below is the logical workflow mapping the dependency of biological assays on physicochemical profiling.
Workflow for physicochemical profiling and permeability assessment of the benzothiazole derivative.
Conclusion
The successful development of 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetic acid into a viable therapeutic or chemical probe relies heavily on understanding its dual nature: a highly lipophilic core juxtaposed with a highly ionizable appendage. By employing self-validating potentiometric titrations and pH-dependent PAMPA assays, researchers can accurately predict its pharmacokinetic behavior, ensuring that downstream in vivo models are both mathematically justified and biologically relevant.
References
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Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives Taylor & Francis Online / Semantic Scholar URL:[Link]
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pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]
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6-Ethoxy-2-mercaptobenzothiazole | C9H9NOS2 | CID 719344 PubChem - National Library of Medicine URL:[Link]
